Methyl 2-bromo-4-(difluoromethyl)benzoate
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Overview
Description
Scientific Research Applications
Crystal Structure Analysis
Methyl 2-bromo-4-(difluoromethyl)benzoate and its derivatives have been studied for their crystal structures, contributing to the understanding of molecular interactions and bonding. For instance, the comparison of crystal structures of similar bromo–hydroxy–benzoic acid derivatives revealed the formation of two-dimensional architectures primarily through hydrogen bonds and Br⋯O interactions, providing insights into their structural stability and potential applications in material science (Suchetan et al., 2016).
Synthesis and Chemical Reactions
Methyl 2-bromo-4-(difluoromethyl)benzoate is also a crucial intermediate in synthetic chemistry. It has been used in the synthesis of complex molecules like d-forosamine, showcasing its utility in the production of various chemical compounds (Baer & Hanna, 1981). Additionally, studies have explored optimal conditions for synthesizing similar compounds, like Methyl 4-(bromomethyl)benzoate, emphasizing its importance in fine-tuning chemical reactions for high-yield production (Yun-mei, 2012).
Photoactive Materials
Research has delved into the synthesis and characterization of photoactive materials like methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. These materials exhibit unique properties like crystallographically unique rotomers in the lattice and photoactivity in solutions, indicating potential applications in materials science and photonics (Sylvester & Benedict, 2021).
Computational Chemistry
The compound and its derivatives have been subjects in computational chemistry studies, like DFT calculations to understand copper-catalyzed cross-coupling reactions. Such studies provide valuable insights into reaction mechanisms and the influence of different substituents, guiding future chemical synthesis and applications (Jover, 2018).
Safety and Hazards
“Methyl 2-bromo-4-(difluoromethyl)benzoate” is classified as a warning hazard under the GHS classification. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
methyl 2-bromo-4-(difluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPQMNIBIAPLRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-4-(difluoromethyl)benzoate |
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